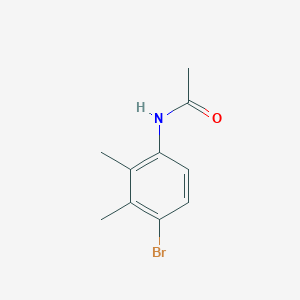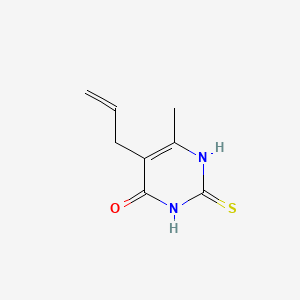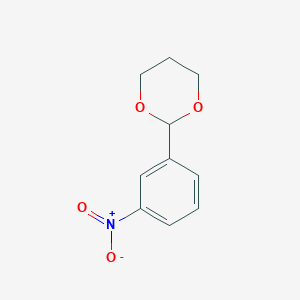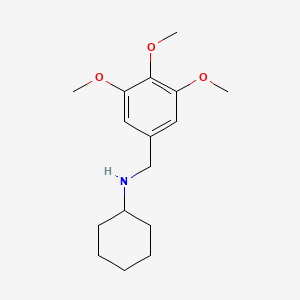
n-(4-Bromo-2,3-dimethylphenyl)acetamide
Übersicht
Beschreibung
The compound "n-(4-Bromo-2,3-dimethylphenyl)acetamide" is a derivative of acetamide with a bromo and methyl substituents on the phenyl ring. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, molecular structure, and properties of related acetamide derivatives, which can be used to infer potential characteristics of "n-(4-Bromo-2,3-dimethylphenyl)acetamide".
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves reactions between different phenylacetate or aminophenyl precursors and various reagents. For instance, N-Bromoacetamide is used in the synthesis of dibromo nitrohexofuranose derivatives, indicating that bromoacetamide derivatives can be synthesized through addition and substitution reactions . Similarly, substituted benzyl amines react with dimethylphenylacetate to yield substituted benzyl acetamides, which suggests that the synthesis of "n-(4-Bromo-2,3-dimethylphenyl)acetamide" could involve a reaction between an appropriate bromo-dimethylphenyl compound and an acetamide or acetylating agent .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the dihedral angles between the phenyl ring and the acetamide group. For example, in the case of 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide, the dihedral angle between the planes of the phenyl rings and the acetamide group is significant, which affects the overall molecular conformation . This suggests that "n-(4-Bromo-2,3-dimethylphenyl)acetamide" would also exhibit a specific conformation based on the dihedral angles between its bromo-dimethylphenyl ring and the acetamide group.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including bromination and hydrogen bonding. The presence of N-Bromoacetamide in reactions leads to the bromination of other compounds, which could imply that "n-(4-Bromo-2,3-dimethylphenyl)acetamide" might act as a brominating agent or undergo further bromination under certain conditions . Hydrogen bonding is also a common feature in the crystal structures of these compounds, which contributes to their stability and conformation .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and substituents. For instance, the presence of methyl groups can affect the vibrational frequencies of the amide group and the compound's thermodynamic properties . The crystal structure and hydrogen bonding patterns also play a role in determining the melting points and solubility of these compounds . Therefore, "n-(4-Bromo-2,3-dimethylphenyl)acetamide" is likely to have unique physical and chemical properties based on its bromo and methyl substituents and its acetamide functional group.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Analgesic Properties
- N-(4-Bromo-2,3-dimethylphenyl)acetamide and related compounds have been studied for their crystal structures. For example, a capsaicinoid compound with a similar structure was analyzed, revealing the orientation of various groups in its crystalline state, contributing to the understanding of its analgesic properties (Park et al., 1995).
PET Ligand for Central Neurokinin Receptors
- Derivatives of N-(4-Bromo-2,3-dimethylphenyl)acetamide have been synthesized and evaluated as positron emission tomography (PET) ligands for investigating central neurokinin receptors, highlighting their potential in neurological research (Van der Mey et al., 2005).
Synthesis Improvements
- Improvements in the synthesis of related acetamides, including N-(4-Bromo-2,3-dimethylphenyl)acetamide, have been explored. This includes optimizing reduction, acetylation, and ethylation steps to enhance yield and purity, beneficial for large-scale production (Fenga, 2007).
Cognitive Function Enhancement
- Certain acetamide derivatives have been shown to improve learning and memory in experimental rat models, suggesting a potential role in treating cognitive impairments (Sakurai et al., 1989).
Chemical Synthesis and Structural Analysis
- The chemical synthesis and structural analysis of various N-(4-Bromo-2,3-dimethylphenyl)acetamide derivatives have been extensively studied. This includes exploring different synthesis routes and analyzing the molecular structure, which is crucial for understanding their chemical properties and potential applications (Skladchikov et al., 2013).
NMR Spectral Studies
- NMR spectral studies on N-(4-Bromo-2,3-dimethylphenyl)acetamide and its derivatives provide valuable insights into the electronic environment of the molecules, which is essential for designing new compounds with desired properties (Gowda & Gowda, 2007).
Biological Screening and Applications
- Some derivatives of N-(4-Bromo-2,3-dimethylphenyl)acetamide have been screened for biological activities such as antibacterial, antifungal, and anthelmintic. This research opens avenues for the development of new therapeutic agents (Khan et al., 2019).
Eigenschaften
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-6-7(2)10(12-8(3)13)5-4-9(6)11/h4-5H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLNKKJJMCEQAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601279119 | |
| Record name | N-(4-Bromo-2,3-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601279119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(4-Bromo-2,3-dimethylphenyl)acetamide | |
CAS RN |
22369-96-6 | |
| Record name | N-(4-Bromo-2,3-dimethylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22369-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromo-2,3-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601279119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, N-(4-bromo-2,3-dimethylphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1331732.png)


![{[(2-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B1331737.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B1331742.png)
![N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine](/img/structure/B1331747.png)

![[5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid](/img/structure/B1331759.png)
![1-[2-(4-Bromophenoxy)ethyl]piperidine](/img/structure/B1331761.png)
![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1331762.png)


